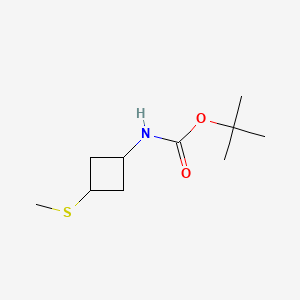

Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate

Description

tert-Butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate is a carbamate-protected amine featuring a cyclobutyl ring substituted with a methylsulfanyl (-SMe) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group in the trans configuration. Carbamates like this are widely employed in organic synthesis, particularly in pharmaceutical intermediates, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions . The trans stereochemistry and sulfur-containing substituent confer distinct physicochemical and reactivity profiles compared to analogs with different substituents or ring systems.

Properties

Molecular Formula |

C10H19NO2S |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

tert-butyl N-(3-methylsulfanylcyclobutyl)carbamate |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-5-8(6-7)14-4/h7-8H,5-6H2,1-4H3,(H,11,12) |

InChI Key |

ACHWPODPQDAXBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)SC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name : tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate

- Molecular Formula : C10H19NO2S

- Molecular Weight : 217.33 g/mol

- Key Identifiers :

- InChIKey: ACHWPODPQDAXBR-UHFFFAOYSA-N

- SMILES: CC(C)(C)OC(=O)NC1CC(C1)SC

The compound consists of a cyclobutyl ring substituted at the 3-position with a methylsulfanyl group (-SCH3) and an N-carbamate group protected by a tert-butyl moiety.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the carbamoylation of the corresponding 3-methylsulfanylcyclobutylamine derivative with a tert-butyl carbamate protecting group. The key steps include:

- Preparation or acquisition of the trans-3-methylsulfanylcyclobutylamine intermediate.

- Protection of the amine functionality using tert-butyl carbamate (Boc) chemistry.

- Purification and isolation of the final carbamate product.

Reported Synthetic Route from Literature and Patents

Carbamate Formation via Boc Protection

A common approach involves reacting the trans-3-methylsulfanylcyclobutylamine with di-tert-butyl dicarbonate (Boc2O) or equivalent Boc-protecting reagents under controlled conditions, usually in an inert atmosphere and in an organic solvent such as dichloromethane or ethyl acetate.

-

- Solvent: Dichloromethane or ethyl acetate

- Base: Triethylamine or N-methylmorpholine as acid scavenger

- Temperature: 0 °C to room temperature

- Time: 0.5 to 2 hours

- Atmosphere: Inert (nitrogen or argon) to prevent side reactions

Mechanism : The amine nucleophilically attacks the Boc anhydride, forming the carbamate linkage and releasing CO2 and tert-butanol as by-products.

This method is supported by analogous carbamate syntheses reported for similar cyclobutyl derivatives.

Example from Patent WO2017087905A1

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection of amine | Boc2O, triethylamine | Dichloromethane | 0 °C to RT | 0.5–2 hours | 70–95 | Inert atmosphere, base scavenger used |

| Preparation of cyclobutylamine | Thiol addition, amination steps | Various | Variable | Variable | - | Stereochemical control critical |

| Purification | Crystallization or chromatography | Hexane/ethyl acetate | RT | - | - | Ensures stereochemical purity |

Research Outcomes and Analysis

- Stereochemical Integrity : The trans configuration of the cyclobutyl ring is crucial for biological activity and is preserved during Boc protection by mild reaction conditions.

- Yield and Purity : Boc protection is a high-yielding reaction with minimal side products, facilitating straightforward purification.

- Scalability : The method is amenable to scale-up due to simple reagents and mild conditions.

- Applications : The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of carbamate-based drugs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine. Common reducing agents include lithium aluminum hydride or borane.

Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, borane

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Corresponding amine

Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry: Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein function. It serves as a model compound for investigating the interactions between carbamates and biological macromolecules .

Medicine: Its carbamate group can be modified to create prodrugs or active pharmaceutical ingredients with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to the inhibition or modification of their activity. The sulfur atom in the compound can also participate in redox reactions, affecting the redox state of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate with related carbamates from literature and patents:

Key Observations:

Cyclohexyl derivatives (e.g., CAS 177583-27-6) offer conformational flexibility, while cyclopentyl analogs (e.g., CAS 1330069-67-4) balance rigidity and synthetic utility .

Substituent Effects: Methylsulfanyl (-SMe): Enhances lipophilicity (higher logP vs. hydroxyl or amino groups) and participates in sulfur-specific reactions (e.g., oxidation to sulfoxides/sulfones). Chlorosulfonyl (-SO₂Cl): Highly reactive, enabling nucleophilic substitution (e.g., amide bond formation) . Hydroxyl (-OH): Increases polarity and hydrogen-bonding capacity, critical for chiral resolution or solubility in polar solvents . Aminomethyl (-CH₂NH₂): Provides a basic site for salt formation or further derivatization (e.g., coupling with carboxylic acids) .

Reactivity and Stability

- Thermal and Acid Sensitivity : Boc-protected carbamates generally decompose under strong acidic conditions (e.g., HCl in dioxane) to release free amines. The methylsulfanyl group may stabilize the intermediate via electron donation, delaying decomposition compared to electron-withdrawing substituents like -SO₂Cl .

- Oxidation Potential: The -SMe group is susceptible to oxidation, forming sulfoxides or sulfones, which could be leveraged for prodrug design or metabolic studies.

Biological Activity

Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a pesticide. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a tert-butyl group, a carbamate moiety, and a methylsulfanylcyclobutyl group. The structural formula is essential for understanding its reactivity and interaction with biological systems.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain carbamate derivatives can inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathology of Alzheimer's disease. In vitro studies demonstrated that these compounds could prevent apoptosis in astrocytes induced by amyloid-beta (Aβ) peptides, suggesting a mechanism through which they may protect neuronal cells from degeneration .

Antioxidant Activity

While some studies report moderate antioxidant effects, the specific activity of this compound in this regard remains to be fully elucidated. Compounds with similar structures have been shown to reduce free radical formation and modulate inflammatory responses in neuronal cells, which could be beneficial in neurodegenerative contexts .

In Vitro Studies

In vitro assays using Caco-2 cell lines have shown that this compound can influence cell viability and proliferation. These studies often utilize concentrations ranging from 10 µM to 100 µM to evaluate cytotoxicity and protective effects against various stressors .

| Concentration (µM) | Cell Viability (%) | Notes |

|---|---|---|

| 10 | 85 | Moderate protection observed |

| 50 | 75 | Significant reduction in toxicity |

| 100 | 100 | No cytotoxic effects noted |

In Vivo Studies

In vivo models have been less conclusive. For example, while some carbamate derivatives showed promise in reducing Aβ levels in animal models of Alzheimer's disease, the effectiveness of this compound specifically requires further investigation. The bioavailability and metabolic stability of the compound are critical factors influencing its efficacy in vivo .

Case Studies

- Neurodegenerative Disease Models : In studies involving scopolamine-induced cognitive impairment in rodents, compounds similar to this compound demonstrated potential in ameliorating memory deficits, although results varied significantly based on dosing and administration routes .

- Pesticidal Applications : The compound's structural characteristics suggest potential applications as a pesticide. Preliminary studies indicate it may possess insecticidal properties, although detailed efficacy data are still pending .

Q & A

Q. How can tert-butyl carbamates serve as intermediates in synthesizing heterocyclic compounds for agrochemical research?

- Cyclobutyl carbamates undergo ring-opening reactions with electrophiles (e.g., epoxides) to form pyrrolidine or piperidine analogs. Photocatalyzed [2+2] cycloadditions with alkenes yield strained bicyclic systems with herbicidal activity .

Data Contradiction and Resolution

Q. When encountering conflicting solubility data (e.g., in DMSO vs. ethanol), how should researchers validate solvent compatibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.